
Ethyl (3-hydroxy-5-phenylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-hydroxy-5-phenylcyclohexyl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a cyclohexyl ring substituted with a hydroxy group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-hydroxy-5-phenylcyclohexyl)acetate typically involves the esterification of 3-hydroxy-5-phenylcyclohexylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-hydroxy-5-phenylcyclohexyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-5-phenylcyclohexylacetate.
Reduction: Formation of 3-hydroxy-5-phenylcyclohexylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Ethyl (3-hydroxy-5-phenylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Ethyl (3-hydroxy-5-phenylcyclohexyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may have their own biological effects. The phenyl group can interact with aromatic receptors, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Ethyl (3-hydroxy-5-phenylcyclohexyl)acetate can be compared with other similar esters, such as:
Ethyl benzoate: Similar ester structure but lacks the cyclohexyl ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (3-hydroxy-5-cyclohexyl)acetate: Similar structure but lacks the phenyl group.
The uniqueness of this compound lies in its combination of a cyclohexyl ring, a hydroxy group, and a phenyl group, which provides a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-[(1R,3R,5S)-3-hydroxy-5-phenylcyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-16(18)10-12-8-14(11-15(17)9-12)13-6-4-3-5-7-13/h3-7,12,14-15,17H,2,8-11H2,1H3/t12-,14+,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRRGJBLUUNLT-VHDGCEQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(CC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1C[C@@H](C[C@@H](C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8086286.png)
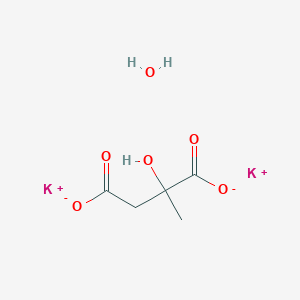
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B8086297.png)
![2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8086311.png)
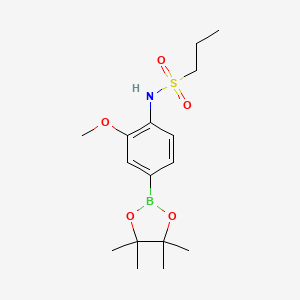
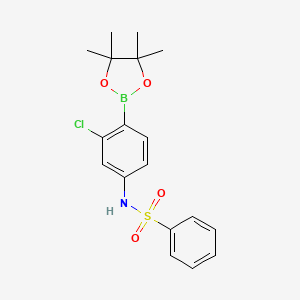
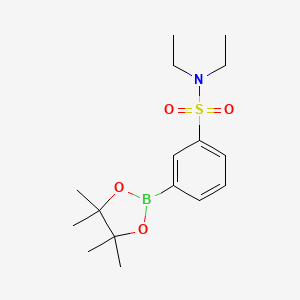

![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;oxovanadium(2+)](/img/structure/B8086344.png)
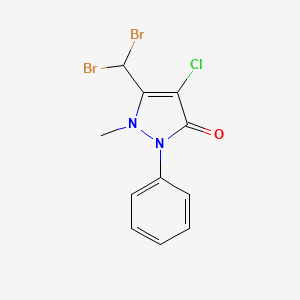
![N-(2-azidoethyl)-N-methyl-4-[2-(4-pyridinyl)vinyl]aniline](/img/structure/B8086359.png)
![N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)-4-methoxybenzamide](/img/structure/B8086367.png)
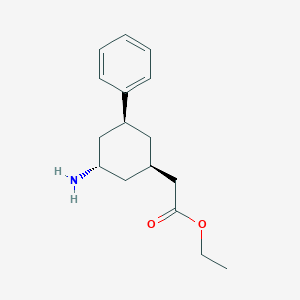
![3-[(8-Hydroxy-2-methyl-7-quinolinyl)(2-pyridinylamino)methyl]-1,2-benzenediol](/img/structure/B8086384.png)
